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Compound of Interest

Compound Name: A68930

Cat. No.: B1666407

This technical support center provides detailed information, protocols, and troubleshooting
advice for researchers investigating the selectivity of the D1-like receptor agonist, A68930,
between the dopamine D1 and D5 receptor subtypes.

Frequently Asked Questions (FAQS)

Q1: What is A68930 and what is its primary receptor selectivity?

A68930, or (1R,3S)-1-aminomethyl-5,6-dihydroxy-3-phenylisochroman HCI, is a potent and
selective agonist for D1-like dopamine receptors.[1][2][3] It demonstrates significantly higher
potency for D1-like receptors compared to D2-like receptors, with EC50 values reported to be
2.1 nM for D1-like receptors and 3910 nM for D2-like receptors in functional assays.[3]

Q2: How selective is A68930 for the D1 receptor versus the D5 receptor?

While both are D1-like receptors, studies show that A68930 is more potent at the D1 receptor
than the D5 receptor. In cells transfected with the respective human receptor subtypes, A68930
was found to be 9-13 times more potent at displacing the D1 antagonist [3H]SCH 23390 from
D1 receptors than another agonist, SKF 82958.[4] Conversely, SKF 82958 was 5 times more
potent than A68930 in cells transfected with the D5 receptor, suggesting A68930 has a clear
preference for the D1 subtype.[4]

Q3: What are the primary signaling pathways activated by D1 and D5 receptors?
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Both D1 and D5 receptors are G-protein coupled receptors (GPCRs) that couple to the Gas or
Gaolf subunit.[5] Upon agonist binding, this coupling stimulates the enzyme adenylyl cyclase,
which catalyzes the conversion of ATP to cyclic AMP (cCAMP).[5][6] The subsequent increase in
intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then
phosphorylates various downstream targets to modulate neuronal excitability, gene expression,
and synaptic plasticity.[7]

Q4: How can | experimentally measure the binding affinity and selectivity of A689307?

The most common method is a competitive radioligand binding assay.[8] This involves
incubating cell membranes expressing either D1 or D5 receptors with a fixed concentration of a
radiolabeled antagonist (e.g., [3H]SCH 23390) and varying concentrations of the unlabeled
compound being tested (A68930). By measuring the displacement of the radioligand, you can
determine the inhibitory constant (Ki) of A68930 for each receptor subtype. The ratio of the Ki
values (Ki D5 / Ki D1) will give you the selectivity factor.

Q5: How can | assess the functional potency and efficacy of A68930 at D1 and D5 receptors?

Functional potency is typically measured using a cCAMP accumulation assay.[9][10] In this cell-
based assay, cells expressing either D1 or D5 receptors are stimulated with varying
concentrations of A68930. The resulting intracellular cAMP levels are then quantified. Plotting
the CAMP response against the agonist concentration generates a dose-response curve from
which the EC50 (concentration for 50% maximal effect) and Emax (maximal effect) can be
determined. A68930 has been shown to be a potent, full agonist at D1 receptors in rat caudate-
putamen and renal epithelial cells.[1][9]

Data Presentation: A68930 Receptor Potency
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Canonical D1/D5 Receptor Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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